Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate is a chemical compound with the CAS Number: 1809353-54-5 . It has a molecular weight of 237.34 . The IUPAC name for this compound is tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate is 1S/C14H23NO2/c1-14(2,3)17-13(16)15-9-7-12(8-10-15)11-5-4-6-11/h4-10H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate and its derivatives play a crucial role in the synthesis and characterization of various chemical compounds. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a significant intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550, highlighting the compound's importance in developing specific inhibitors (Chen Xin-zhi, 2011). Similarly, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate provides a new scaffold for preparing substituted piperidines, demonstrating the compound's utility in creating novel molecular structures (Rianne A. G. Harmsen, L. Sydnes, K. Törnroos, B. Haug, 2011).
Role in Anticancer Drugs
This compound also finds application in the development of anticancer drugs. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an essential intermediate for small molecule anticancer drugs, indicating its significance in pharmaceutical research focused on cancer treatment (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).
Synthesis of Derivatives for Biological Activity
The compound is also integral in synthesizing derivatives for various biological activities. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds such as crizotinib, demonstrates its role in synthesizing compounds with potential therapeutic effects (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, Shan Xu, 2016).
Anticorrosive Properties
Research also explores its use in corrosion inhibition, such as the study on the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in corrosive environments, indicating its potential in material science applications (B. Praveen, B. Prasanna, N. Mallikarjuna, M. Jagadeesh, N. Hebbar, D. Rashmi, 2021).
Safety and Hazards
The safety information for Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate includes several hazard statements: H315, H319, H335 . These correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)17-13(16)15-9-7-12(8-10-15)11-5-4-6-11/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNGOUPOOOOUGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C2CCC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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